1-(2-Bromo-5-fluorobenzyl)imidazole
Description
1-(2-Bromo-5-fluorobenzyl)imidazole is a halogen-substituted imidazole derivative featuring a benzyl group modified with bromo and fluoro substituents at the 2- and 5-positions, respectively. This compound is of interest in medicinal and organic chemistry due to the electron-withdrawing nature of halogens, which can modulate the reactivity and biological activity of the imidazole core. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its aromaticity and participation in hydrogen bonding, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-10-2-1-9(12)5-8(10)6-14-4-3-13-7-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOVKEIYBSHLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorobenzyl)imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The benzyl group is first brominated at the 2-position and fluorinated at the 5-position using appropriate halogenating agents.
Imidazole Formation: The halogenated benzyl group is then reacted with imidazole under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorobenzyl)imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, nucleophiles, electrophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)imidazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Substituent Effects on Imidazole Derivatives
| Compound | Substituents on Benzyl Ring | Key Electronic Effects |
|---|---|---|
| 1-(2-Bromo-5-fluorobenzyl)imidazole | 2-Br, 5-F | Electron-withdrawing, reducing ring electron density |
| 1-Benzylimidazole | None (plain benzyl) | Neutral electron density on imidazole |
| 1-(4-Nitrobenzyl)imidazole | 4-NO₂ | Strong electron-withdrawing, meta-directing |
| 1-(2-Chlorobenzyl)imidazole | 2-Cl | Moderate electron-withdrawing, ortho-directing |
- Electron-Withdrawing Effects: The bromo and fluoro substituents in this compound decrease electron density on the imidazole ring compared to non-halogenated analogs. This alters reaction kinetics, such as slower ozonation rates due to reduced susceptibility to electrophilic attack .
Reactivity with Ozone
Table 2: Ozonation Kinetics of Azole Derivatives
| Compound | $ k_{O3} $ (M$^{-1}$s$^{-1}$) | Major Transformation Products |
|---|---|---|
| Imidazole | $ 1.5 \times 10^4 $ | Formamide, formate, glyoxal |
| Pyrazole | 56 | Hydroxypyrazoles, formate (low yield) |
| 1-Benzylimidazole | Not reported | Likely hydroxylated or ring-opened products |
| This compound | Estimated lower than imidazole | Hypothetical: Bromo/fluoro-retained products |
- Reaction Pathways : Ozone typically attacks the C–C double bond in azoles. For halogenated derivatives like this compound, electron-withdrawing groups may divert ozone to alternative pathways, such as hydroxyl radical-mediated reactions at higher pH (e.g., $ k_{\bullet OH} \sim 8 \times 10^9 \, M^{-1}s^{-1} $) .
- Product Formation : Unsubstituted imidazole forms formamide (14% yield) and formate (54% yield) upon ozonation . Halogenated analogs likely retain substituents but produce fewer ring-opened products due to reduced ring reactivity .
Biological Activity
1-(2-Bromo-5-fluorobenzyl)imidazole is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzyl group attached to an imidazole ring. This substitution pattern influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which is crucial for modulating the activity of various biological macromolecules. The presence of bromine and fluorine enhances its binding affinity and reactivity, potentially leading to various therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, showing promising results that warrant further investigation for potential therapeutic applications in treating infections.
Anticancer Activity
Studies have suggested that imidazole derivatives, including this compound, may possess anticancer properties. The compound has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. Further exploration into its specific targets within cancer pathways is ongoing .
Aldosterone Synthase Inhibition
Similar compounds have been identified as selective inhibitors of aldosterone synthase (CYP11B2), which plays a critical role in regulating blood pressure and electrolyte balance. This suggests that this compound might have applications in treating conditions like hypertension or heart failure by modulating aldosterone levels .
Case Studies
Several studies have investigated the biological activity of imidazole derivatives:
- Study 1 : A study reported that derivatives similar to this compound showed significant inhibition of CYP11B2, indicating potential for cardiovascular therapies .
- Study 2 : In vitro assays demonstrated that this compound could effectively reduce the viability of specific cancer cell lines, highlighting its potential as an anticancer agent .
- Study 3 : Antimicrobial tests revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other imidazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Chloro-5-fluorobenzyl)imidazole | Chlorine substitution | Moderate antimicrobial activity |
| 1-(2-Bromo-4-fluorobenzyl)imidazole | Fluorine at a different position | Enhanced anticancer properties |
| 1-(2-Bromo-5-chlorobenzyl)imidazole | Combination of bromine and chlorine | Potentially varied enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
